6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline 6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline
Brand Name: Vulcanchem
CAS No.: 2640897-56-7
VCID: VC11829781
InChI: InChI=1S/C16H21N3O2/c1-11-5-4-6-19(9-11)16-12-7-14(20-2)15(21-3)8-13(12)17-10-18-16/h7-8,10-11H,4-6,9H2,1-3H3
SMILES: CC1CCCN(C1)C2=NC=NC3=CC(=C(C=C32)OC)OC
Molecular Formula: C16H21N3O2
Molecular Weight: 287.36 g/mol

6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline

CAS No.: 2640897-56-7

Cat. No.: VC11829781

Molecular Formula: C16H21N3O2

Molecular Weight: 287.36 g/mol

* For research use only. Not for human or veterinary use.

6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline - 2640897-56-7

Specification

CAS No. 2640897-56-7
Molecular Formula C16H21N3O2
Molecular Weight 287.36 g/mol
IUPAC Name 6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline
Standard InChI InChI=1S/C16H21N3O2/c1-11-5-4-6-19(9-11)16-12-7-14(20-2)15(21-3)8-13(12)17-10-18-16/h7-8,10-11H,4-6,9H2,1-3H3
Standard InChI Key OTWVDWHXLGDGRS-UHFFFAOYSA-N
SMILES CC1CCCN(C1)C2=NC=NC3=CC(=C(C=C32)OC)OC
Canonical SMILES CC1CCCN(C1)C2=NC=NC3=CC(=C(C=C32)OC)OC

Introduction

Chemical Identity and Structural Features

Basic Molecular Properties

6,7-Dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline (CAS No. 2640897-56-7) is a heterocyclic organic compound with the molecular formula C₁₆H₂₁N₃O₂ and a molecular weight of 287.36 g/mol. The IUPAC name reflects its substitution pattern: a quinazoline core substituted with methoxy groups at positions 6 and 7, and a 3-methylpiperidin-1-yl group at position 4 (Figure 1).

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.2640897-56-7
Molecular FormulaC₁₆H₂₁N₃O₂
Molecular Weight287.36 g/mol
IUPAC Name6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline
SMILESCC1CCCN(C1)C2=NC=NC3=CC(=C(C=C32)OC)OC
InChIKeyOTWVDWHXLGDGRS-UHFFFAOYSA-N
PubChem CID154829715

The compound’s structure combines a planar quinazoline ring system with a flexible 3-methylpiperidine substituent, which may enhance bioavailability by improving solubility and membrane permeability .

Synthesis and Structural Modification

Synthetic Pathways

The synthesis of 6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline likely follows established quinazoline preparation methods. A plausible route involves:

  • Quinazoline Core Formation: Condensation of 6,7-dimethoxy-anthranilic acid with formamide or urea under thermal conditions to yield 4-chloro-6,7-dimethoxyquinazoline .

  • Nucleophilic Substitution: Reaction of the 4-chloro intermediate with 3-methylpiperidine in the presence of a base (e.g., K₂CO₃) to install the piperidine substituent .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield*
1Anthranilic acid, formamide, 150°C, 6h~60%
23-methylpiperidine, DMF, K₂CO₃, 80°C, 12h~45%
*Estimated based on analogous syntheses .

Structural Analogues and SAR Insights

Modifications to the quinazoline scaffold significantly influence biological activity:

  • Methoxy Groups: The 6,7-dimethoxy configuration is associated with enhanced kinase inhibition, as seen in EGFR-targeting quinazolines like gefitinib .

  • Piperidine Substitution: 3-Methylpiperidine introduces stereochemical complexity, potentially improving target selectivity compared to simpler amines .

Biological Activities and Mechanisms

Antimicrobial Properties

Quinazolines with methoxy and piperidine groups demonstrate broad-spectrum activity. For example, 3-substituted-2-thioxoquinazolinones inhibit E. coli (MIC = 8 μg/mL) and C. albicans (MIC = 16 μg/mL) . The methoxy groups in 6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline could similarly disrupt microbial folate metabolism .

Pharmacokinetic and Toxicological Considerations

ADME Profiles

  • Absorption: High logP (~3.2 predicted) suggests moderate lipophilicity, favoring oral absorption.

  • Metabolism: Methoxy groups resist first-pass metabolism more effectively than hydroxyl substituents, potentially extending half-life .

  • Excretion: Predominant renal excretion expected due to molecular weight <500 Da .

Toxicity Risks

Future Research Directions

  • Synthetic Optimization: Develop catalytic asymmetric methods to control piperidine stereochemistry.

  • In Vitro Screening: Prioritize EGFR kinase and DHFR inhibition assays.

  • Structural Studies: X-ray crystallography to elucidate binding modes with biological targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator